molecular formula C18H24O8 B12610793 1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate CAS No. 918139-23-8

1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate

Cat. No.: B12610793
CAS No.: 918139-23-8
M. Wt: 368.4 g/mol
InChI Key: MCXAMJAYXFXQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate is a complex organic compound featuring a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate typically involves multi-step organic reactions. The starting materials often include pyran derivatives and acetic anhydride. The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate is unique due to its specific functional groups and structural complexity

Properties

CAS No.

918139-23-8

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

[3,4-diacetyloxy-7-(6-oxo-2,3-dihydropyran-2-yl)hept-6-en-2-yl] acetate

InChI

InChI=1S/C18H24O8/c1-11(23-12(2)19)18(25-14(4)21)16(24-13(3)20)9-5-7-15-8-6-10-17(22)26-15/h5-7,10-11,15-16,18H,8-9H2,1-4H3

InChI Key

MCXAMJAYXFXQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(CC=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.